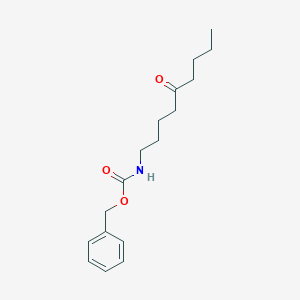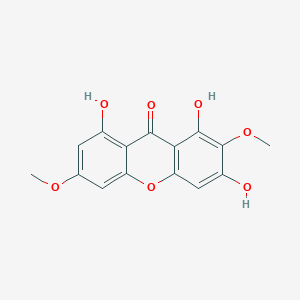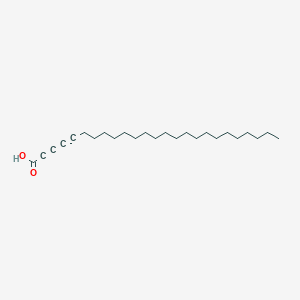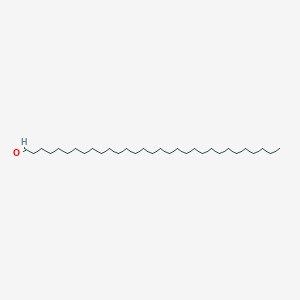![molecular formula C8H14O2 B14306122 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane CAS No. 116409-36-0](/img/structure/B14306122.png)
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,9-dioxabicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a nine-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an ester group followed by oxidative opening of the three-membered ring . Another approach includes the double intramolecular hetero-Michael addition of a diol upon an ynone to generate the bicyclic ketal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes involved in the breakdown of neurotransmitters . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
2,8-Dioxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atoms.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This isomer has two methyl groups instead of one, which can affect its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Properties
CAS No. |
116409-36-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
InChI Key |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(O1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)


![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)

